molecular formula C19H22N2O4S B268397 2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide

2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide

Numéro de catalogue B268397
Poids moléculaire: 374.5 g/mol
Clé InChI: CYSUIINROVMDJX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which are designed to target specific proteins that play a role in the growth and spread of cancer cells.

Mécanisme D'action

2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide works by inhibiting the activity of several different protein kinases that are involved in the growth and survival of cancer cells. Specifically, it targets the spleen tyrosine kinase (SYK) and the Bruton's tyrosine kinase (BTK), both of which are critical for the survival and proliferation of B-cell lymphomas.
Biochemical and Physiological Effects
2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide is its specificity for the SYK and BTK kinases, which makes it a promising candidate for the treatment of B-cell lymphomas. However, like many other protein kinase inhibitors, it may have limited efficacy against certain types of cancer and may also be associated with side effects such as gastrointestinal toxicity.

Orientations Futures

There are several potential future directions for the development of 2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide and other protein kinase inhibitors. One area of focus is the identification of biomarkers that can be used to predict which patients are most likely to respond to these drugs. Additionally, researchers are exploring the use of combination therapies that target multiple signaling pathways in cancer cells, in order to improve their efficacy and minimize the risk of resistance. Finally, there is ongoing research into the development of new protein kinase inhibitors with improved potency and selectivity.

Méthodes De Synthèse

The synthesis of 2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide involves several steps, including the reaction of 4-(tetrahydro-2-furanylmethyl)aniline with p-toluenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 2-phenylacetyl chloride to yield the final product.

Applications De Recherche Scientifique

2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to have potent activity against a variety of cancer cell lines, including those that are resistant to other types of chemotherapy.

Propriétés

Nom du produit

2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide

Formule moléculaire

C19H22N2O4S

Poids moléculaire

374.5 g/mol

Nom IUPAC

N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]-2-phenylacetamide

InChI

InChI=1S/C19H22N2O4S/c22-19(13-15-5-2-1-3-6-15)21-16-8-10-18(11-9-16)26(23,24)20-14-17-7-4-12-25-17/h1-3,5-6,8-11,17,20H,4,7,12-14H2,(H,21,22)

Clé InChI

CYSUIINROVMDJX-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

SMILES canonique

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.